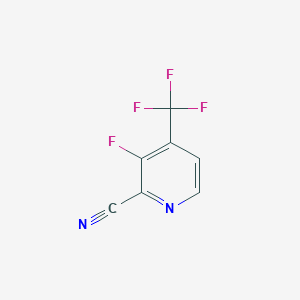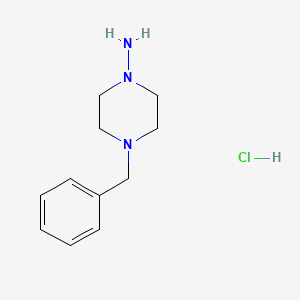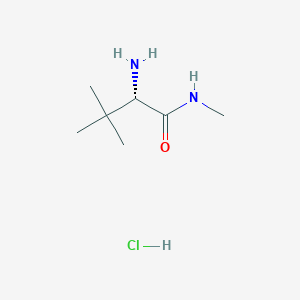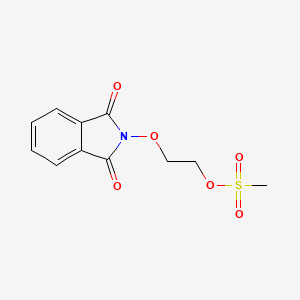
2-(1,3-dioxoisoindol-2-yl)oxyethyl methanesulfonate
概要
説明
2-(1,3-dioxoisoindol-2-yl)oxyethyl methanesulfonate is a complex organic compound with a unique structure that includes a methanesulfonic acid ester and a 1,3-dioxo-1,3-dihydroisoindol-2-yloxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid 2-(1,3-dioxo-1,3-dihydroisoindol-2-yloxy)-ethyl ester typically involves the reaction of methanesulfonic acid with an appropriate alcohol derivative of 2-(1,3-dioxo-1,3-dihydroisoindol-2-yloxy)-ethanol. The reaction is usually carried out under acidic conditions to facilitate the esterification process. Common reagents used in this synthesis include methanesulfonyl chloride and a base such as triethylamine to neutralize the reaction mixture.
Industrial Production Methods
On an industrial scale, the production of methanesulfonic acid 2-(1,3-dioxo-1,3-dihydroisoindol-2-yloxy)-ethyl ester may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for optimizing the production process.
化学反応の分析
Types of Reactions
2-(1,3-dioxoisoindol-2-yl)oxyethyl methanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of ester derivatives.
科学的研究の応用
2-(1,3-dioxoisoindol-2-yl)oxyethyl methanesulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of methanesulfonic acid 2-(1,3-dioxo-1,3-dihydroisoindol-2-yloxy)-ethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release methanesulfonic acid and the corresponding alcohol, which can then participate in various biochemical processes. The 1,3-dioxo-1,3-dihydroisoindol-2-yloxy group may interact with enzymes and receptors, modulating their activity and leading to specific biological effects.
類似化合物との比較
Similar Compounds
Methanesulfonic acid esters: These compounds share the methanesulfonic acid ester group but differ in the attached alcohol moiety.
1,3-Dioxo-1,3-dihydroisoindol-2-yloxy derivatives: These compounds have the same 1,3-dioxo-1,3-dihydroisoindol-2-yloxy group but differ in the ester or other functional groups attached.
Uniqueness
2-(1,3-dioxoisoindol-2-yl)oxyethyl methanesulfonate is unique due to the combination of both the methanesulfonic acid ester and the 1,3-dioxo-1,3-dihydroisoindol-2-yloxy groups in its structure. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound for research and industrial applications.
特性
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)oxyethyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO6S/c1-19(15,16)18-7-6-17-12-10(13)8-4-2-3-5-9(8)11(12)14/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHGAUQXGVVVNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCON1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


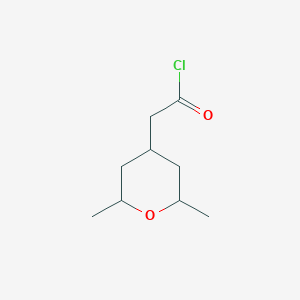
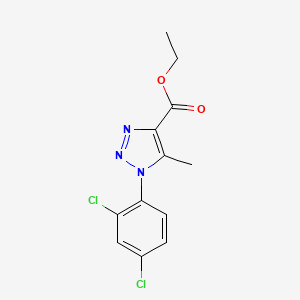
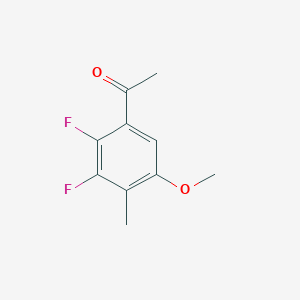

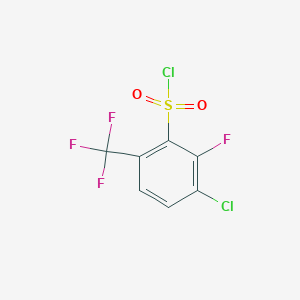
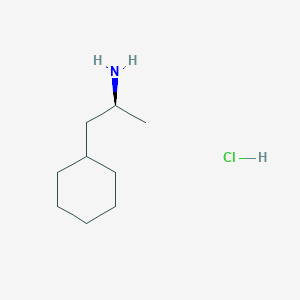
![5-[1-(pyrazin-2-yl)-1H-imidazol-4-yl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1406387.png)
